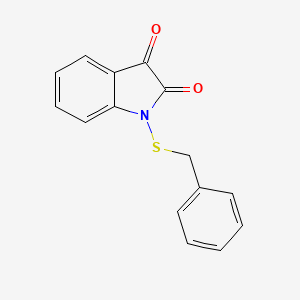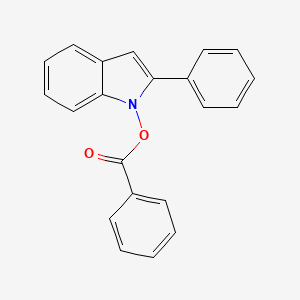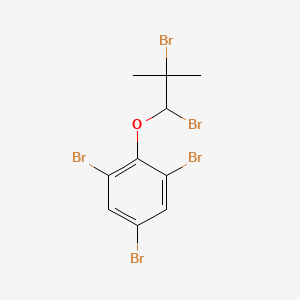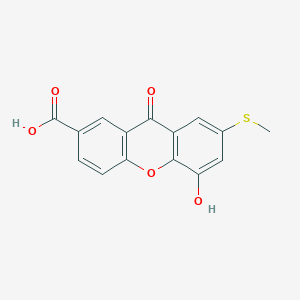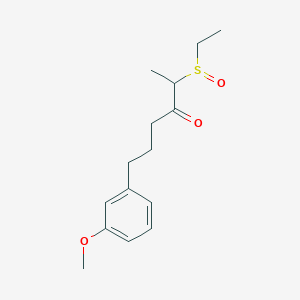
2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one is an organic compound that belongs to the class of sulfoxides It features an ethanesulfinyl group attached to a hexanone backbone, with a methoxyphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one can be achieved through several synthetic routes. One common method involves the oxidation of the corresponding sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-25°C to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalysts to enhance the reaction rate and selectivity. The choice of solvent and purification methods, such as recrystallization or chromatography, are crucial to obtaining a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or peracids.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one has several scientific research applications, including:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one involves its interaction with molecular targets through its sulfoxide and methoxyphenyl groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, with biological macromolecules. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethanesulfinyl)-6-phenylhexan-3-one: Lacks the methoxy group on the phenyl ring, which may affect its reactivity and biological activity.
2-(Ethanesulfinyl)-6-(4-methoxyphenyl)hexan-3-one: Similar structure but with the methoxy group in a different position, potentially altering its chemical properties.
2-(Ethanesulfinyl)-6-(3-hydroxyphenyl)hexan-3-one: Contains a hydroxy group instead of a methoxy group, which can significantly change its reactivity and interactions.
Uniqueness
2-(Ethanesulfinyl)-6-(3-methoxyphenyl)hexan-3-one is unique due to the presence of both the sulfoxide and methoxyphenyl groups, which confer distinct chemical and biological properties. The specific positioning of these groups allows for unique interactions and reactivity patterns compared to its analogs.
Propiedades
Número CAS |
57816-05-4 |
|---|---|
Fórmula molecular |
C15H22O3S |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
2-ethylsulfinyl-6-(3-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C15H22O3S/c1-4-19(17)12(2)15(16)10-6-8-13-7-5-9-14(11-13)18-3/h5,7,9,11-12H,4,6,8,10H2,1-3H3 |
Clave InChI |
RAAICUMPUASOLQ-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)C(C)C(=O)CCCC1=CC(=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


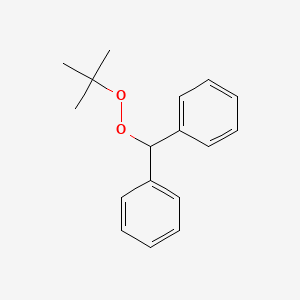
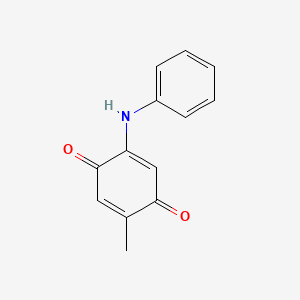

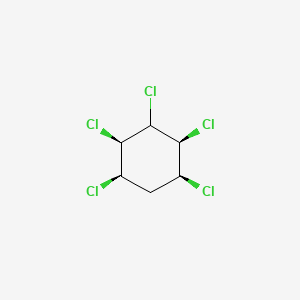
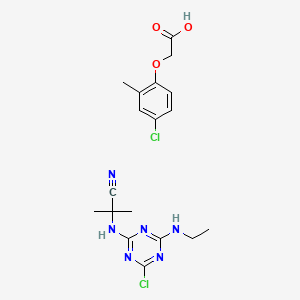

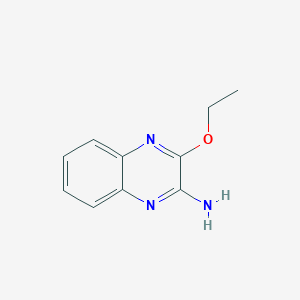
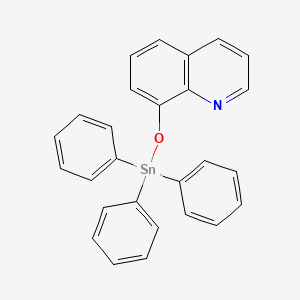
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)
